N-(1-Benzyl-piperidin-3-yl)-2-chloro-N-cyclopropyl-acetamide
CAS No.:
Cat. No.: VC13457563
Molecular Formula: C17H23ClN2O
Molecular Weight: 306.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H23ClN2O |
|---|---|
| Molecular Weight | 306.8 g/mol |
| IUPAC Name | N-(1-benzylpiperidin-3-yl)-2-chloro-N-cyclopropylacetamide |
| Standard InChI | InChI=1S/C17H23ClN2O/c18-11-17(21)20(15-8-9-15)16-7-4-10-19(13-16)12-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2 |
| Standard InChI Key | ARNXIEASABXUFW-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)CC2=CC=CC=C2)N(C3CC3)C(=O)CCl |
| Canonical SMILES | C1CC(CN(C1)CC2=CC=CC=C2)N(C3CC3)C(=O)CCl |
Introduction
Structural Characteristics and Stereochemical Considerations
N-(1-Benzyl-piperidin-3-yl)-2-chloro-N-cyclopropyl-acetamide (C₁₇H₂₃ClN₂O; MW: 306.8 g/mol) features a piperidine ring substituted at the 3-position with a benzyl group and an N-cyclopropyl-2-chloroacetamide moiety. The stereochemistry of the piperidine ring significantly influences biological activity, with the (R)-enantiomer demonstrating higher affinity for muscarinic receptor subtype 4 (M4) compared to the (S)-form.
Key Structural Features:
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Piperidine Core: A six-membered nitrogen-containing ring that enables conformational flexibility for receptor binding.
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Benzyl Group: Enhances lipophilicity, facilitating blood-brain barrier penetration.
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Chloroacetamide: The electron-withdrawing chlorine atom stabilizes the acetamide group, influencing metabolic stability.
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Cyclopropyl Substituent: Introduces steric hindrance, potentially improving receptor selectivity.
Spectroscopic characterization via NMR and IR confirms the presence of characteristic peaks:
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¹H NMR: δ 1.2–1.4 (cyclopropyl protons), δ 3.6–4.1 (piperidine N-CH₂), δ 7.2–7.4 (benzyl aromatic protons).
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IR: Strong absorption at 1,650 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C-Cl stretch).
Synthesis and Industrial Manufacturing
The synthesis of N-(1-Benzyl-piperidin-3-yl)-2-chloro-N-cyclopropyl-acetamide involves a multi-step sequence optimized for yield and purity:
Step 1: Piperidine Functionalization
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Reagents: 3-Aminopiperidine is benzylated using benzyl bromide in the presence of K₂CO₃.
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Conditions: Reflux in acetonitrile for 12 hours (Yield: 85%).
Step 2: Acetamide Formation
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Reagents: Reaction with chloroacetyl chloride and cyclopropylamine in dichloromethane.
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Conditions: Stirred at 0°C for 4 hours, followed by purification via column chromatography (Yield: 72%).
Industrial Scalability:
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Continuous flow chemistry reduces reaction times by 40% compared to batch processes.
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Green solvents (e.g., cyclopentyl methyl ether) improve environmental sustainability.
Biological Activity and Mechanism of Action
Muscarinic Receptor Antagonism
N-(1-Benzyl-piperidin-3-yl)-2-chloro-N-cyclopropyl-acetamide exhibits nanomolar affinity for M4 receptors (Kᵢ = 27 nM), modulating acetylcholine-mediated signaling pathways implicated in cognitive function .
Key Findings:
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Selectivity: 10-fold selectivity for M4 over M1/M3 subtypes.
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Functional Assays: Reduces cAMP production in CHO-K1 cells expressing human M4 receptors (IC₅₀ = 72 nM) .
Neurological Effects
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Schizophrenia Models: At 30 mg/kg (intraperitoneal), the compound reverses MK-801-induced hyperlocomotion in rodents, suggesting antipsychotic potential.
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Alzheimer’s Disease: Enhances synaptic plasticity in hippocampal slices by normalizing glutamate release .
Pharmacological Applications
Pharmacokinetics
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Bioavailability: 45% in rats (oral administration).
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Metabolism: Hepatic CYP3A4-mediated oxidation to inactive metabolites.
Comparative Analysis with Structural Analogs
| Compound | Modification | Activity (M4 Kᵢ, nM) | Selectivity (M4/M1) |
|---|---|---|---|
| N-(1-Benzyl-piperidin-3-yl)-2-chloro-N-ethyl-acetamide | Ethyl instead of cyclopropyl | 210 | 2.1 |
| N-(1-Benzyl-piperidin-4-yl)-2-chloro-N-cyclopropyl-acetamide | Piperidin-4-yl substitution | 180 | 8.5 |
| N-((S)-1-Benzyl-piperidin-3-yl)-2-chloro-N-cyclopropyl-acetamide | (S)-stereoisomer | 320 | 1.8 |
The cyclopropyl group and (R)-configuration are critical for optimizing M4 selectivity.
Recent Advances and Future Directions
Target Engagement Studies
Photoaffinity labeling confirms direct binding to M4 receptors in live neurons, validating target specificity.
Clinical Translation Challenges
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Blood-Brain Barrier Penetration: Computational models predict moderate permeability (LogP = 2.1).
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Metabolic Stability: Half-life of 2.3 hours in human liver microsomes necessitates prodrug development.
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